(4-Methoxy-2-methylthiophen-3-yl)carbamic acid
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Overview
Description
(4-Methoxy-2-methylthiophen-3-yl)carbamic acid is a chemical compound that belongs to the class of carbamic acids It is characterized by the presence of a thiophene ring substituted with a methoxy group and a methyl group, along with a carbamic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2-methylthiophen-3-yl)carbamic acid typically involves the introduction of the carbamic acid group onto a thiophene ring. One common method is the reaction of 4-methoxy-2-methylthiophene with a suitable carbamoylating agent under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like indium triflate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxy-2-methylthiophen-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamic acid group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-2-methylthiophen-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (4-Methoxy-2-methylthiophen-3-yl)carbamic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Thiophene: A basic five-membered ring containing sulfur.
Methoxy-substituted thiophenes: Compounds with methoxy groups attached to the thiophene ring.
Methyl-substituted thiophenes: Compounds with methyl groups attached to the thiophene ring.
Uniqueness: (4-Methoxy-2-methylthiophen-3-yl)carbamic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, along with the carbamic acid functional group. This combination of substituents imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds .
Properties
CAS No. |
88246-53-1 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(4-methoxy-2-methylthiophen-3-yl)carbamic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4-6(8-7(9)10)5(11-2)3-12-4/h3,8H,1-2H3,(H,9,10) |
InChI Key |
RUKAMSHJUFRASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)OC)NC(=O)O |
Origin of Product |
United States |
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